(E)-3-(3-(thiophen-2-yl)acrylamido)benzofuran-2-carboxamide
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Description
(E)-3-(3-(thiophen-2-yl)acrylamido)benzofuran-2-carboxamide is a useful research compound. Its molecular formula is C16H12N2O3S and its molecular weight is 312.34. The purity is usually 95%.
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Scientific Research Applications
Molecular Synthesis and Characterization
A study by Ahamed et al. (2020) detailed the synthesis and characterization of a similar compound, "(E)-3-(benzofuran-2-yl)-2-(thiophen-2-yl)acrylonitrile (TACNBNF)," using techniques like FT-IR, NMR, and single crystal X-ray diffraction. The research explored its in vitro antioxidant properties and in silico molecular docking investigations, providing insights into its potential pharmacological applications Ahamed et al., 2020.
Antiproliferative Activity
Research on compounds structurally related to "(E)-3-(3-(thiophen-2-yl)acrylamido)benzofuran-2-carboxamide" has shown potential antiproliferative effects. A study involving cytotoxic neolignans isolated from Daphniphyllum macropodum Miq. demonstrated significant inhibition of cancer cell growth, suggesting that similar compounds might possess valuable anticancer properties Ma et al., 2017.
Antimicrobial Applications
Idrees et al. (2019) synthesized a series of derivatives integrating benzofuran moieties and tested their antimicrobial efficacy. This work underscores the potential of such compounds in developing new antibacterial agents Idrees et al., 2019.
Optical and Electronic Properties
Anandan et al. (2018) designed and synthesized thiophene dyes, including derivatives of benzofuran and thiophene, for optoelectronic devices. Their research highlighted the compounds' nonlinear optical limiting behavior, important for protecting optical sensors and human eyes Anandan et al., 2018.
Inhibition of Cell Adhesion Molecules
Boschelli et al. (1995) discovered that certain thiophene and benzofuran carboxamides, including PD 144795, inhibited the expression of adhesion molecules like E-selectin, ICAM-1, and VCAM-1, indicating potential anti-inflammatory applications Boschelli et al., 1995.
Synthesis and Structural Analysis
The synthesis and structural analysis of various thiophene and benzofuran derivatives have been extensively studied, providing a foundation for further exploration of their applications in fields such as drug development, material science, and chemical synthesis Sharma et al., 2016.
Properties
IUPAC Name |
3-[[(E)-3-thiophen-2-ylprop-2-enoyl]amino]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O3S/c17-16(20)15-14(11-5-1-2-6-12(11)21-15)18-13(19)8-7-10-4-3-9-22-10/h1-9H,(H2,17,20)(H,18,19)/b8-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJIHXPFKIDQCML-BQYQJAHWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(O2)C(=O)N)NC(=O)C=CC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=C(O2)C(=O)N)NC(=O)/C=C/C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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